3-Hydroxypyridine sulfate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5NO4S |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
pyridin-3-yl hydrogen sulfate |
InChI |
InChI=1S/C5H5NO4S/c7-11(8,9)10-5-2-1-3-6-4-5/h1-4H,(H,7,8,9) |
InChI Key |
BDERIBJTVYFANV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Hydroxypyridine Sulfate and Its Analogues
Classical and Modern Synthetic Approaches to 3-Hydroxypyridine (B118123) Precursors
The construction of the 3-hydroxypyridine core is a key step, and numerous methods have been established to achieve this, ranging from rearrangements of heterocyclic systems to de novo ring construction.
Furan (B31954) Derivative Rearrangements in 3-Hydroxypyridine Synthesis
A well-established and versatile method for synthesizing 3-hydroxypyridines involves the rearrangement of furan derivatives. dur.ac.uk This approach is attractive due to the ready availability of highly functionalized furans and the high yields often obtained in the rearrangement process. dur.ac.uk The fundamental reaction involves the transformation of 2-acylfurans into 3-hydroxypyridines. dur.ac.ukcdnsciencepub.com
The process is typically carried out by heating a 2-alkylfurylketone with ammonia (B1221849) in an alcoholic solution within a sealed tube. cdnsciencepub.com The proposed mechanism begins with the formation of a ketimine, followed by the addition of another ammonia molecule, which induces ring cleavage to form an intermediate that subsequently cyclizes to the 3-hydroxypyridine derivative with the elimination of ammonia. cdnsciencepub.com While direct proof of the intermediate is lacking, this pathway explains the observed products. cdnsciencepub.com The reaction conditions, such as temperature and the presence of catalysts like ammonium (B1175870) chloride, can be optimized to improve yields. cdnsciencepub.com
This rearrangement has proven to be robust, tolerating a variety of substituents on the furan ring, including bromine. dur.ac.uk The versatility of this method allows for the synthesis of a wide array of functionalized 3-hydroxypyridines, which can serve as precursors for further chemical modifications. dur.ac.uk For instance, the resulting 3-hydroxy group can be protected, and other reactions can be performed on the pyridine (B92270) ring or its substituents. dur.ac.uk
A notable example is the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine from 5-methyl-2-propionylfuran, which has been achieved with a conversion rate of 91.47% and a yield of 81.92% based on the reacted furan. google.com
De Novo Strategies for Polysubstituted 3-Hydroxypyridines via "Anti-Wacker"-Type Cyclization
A modern and efficient de novo approach for the synthesis of polysubstituted 3-hydroxypyridines utilizes a palladium(0)-catalyzed "anti-Wacker"-type cyclization. mdpi.comresearchgate.net This method provides a practical and regioselective route to these compounds from readily available starting materials like amino acids, propargyl alcohols, and arylboronic acids. mdpi.comresearchgate.net
The key step in this strategy is the anti-selective arylative, alkylative, or alkynylative cyclization of N-propargyl-N-tosyl-aminoaldehydes. mdpi.com The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized to the corresponding 3-oxo derivatives, followed by the elimination of p-toluenesulfinic acid to yield the desired polysubstituted 3-hydroxypyridines. mdpi.comresearchgate.net The tosyl protecting group plays a crucial role by facilitating the N-propargylation step and promoting the cyclization through an electron-withdrawing inductive effect and the Thorpe-Ingold effect. mdpi.com
This two-step sequence has been successfully applied to generate a diverse library of polysubstituted 3-hydroxypyridines. mdpi.com An important feature of this method is that the resulting hydroxy group on the pyridine ring can be further functionalized through cross-coupling reactions after conversion to a triflate. mdpi.comresearchgate.net This allows for the introduction of additional substituents and the creation of more complex molecules. The scope and limitations of this "anti-Wacker"-type cyclization have been explored, and the structures of the six-membered endocyclic products have been well-established. mdpi.com
Oxidative Pathways for Hydroxypyridones (e.g., Elbs Oxidation)
The Elbs persulfate oxidation is a classical organic reaction that introduces a hydroxyl group onto an aromatic ring, specifically para to an existing phenol (B47542) group. wikipedia.org This reaction involves treating a phenol with an alkaline solution of potassium persulfate to form a p-diphenol. wikipedia.org While the primary product is the para-hydroxylated compound, the reaction can be disadvantaged by moderate to low yields. wikipedia.org
A proposed mechanism for the Elbs oxidation involves the nucleophilic attack of the phenoxide ion's para-carbanion resonance form on the peroxide bond of the peroxydisulfate (B1198043) ion. nih.gov This leads to the formation of an intermediate sulfate (B86663) ester, which is subsequently hydrolyzed to the final dihydroxy product. wikipedia.org
Although not a direct synthesis of 3-hydroxypyridine itself, the principles of oxidative hydroxylation are relevant to the broader chemistry of introducing hydroxyl groups onto pyridine rings. The integrity of human skin, for instance, is threatened by UV radiation and chemical stressors that produce reactive oxygen species (ROS). nih.gov In response to this oxidative stress, cellular mechanisms, such as the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP), are activated to stabilize the redox balance and clear ROS. nih.gov
Sulfation Reactions and Sulfate Conjugation Techniques
Once the 3-hydroxypyridine precursor is synthesized, the next step is the introduction of a sulfate group. This can be achieved through both chemical and enzymatic methods.
Chemical Sulfation Methods for Aryl Sulfates
A variety of chemical methods have been developed for the sulfation of small molecules, including phenols. nih.govnih.gov One of the most common and effective reagents for this transformation is the sulfur trioxide trimethylamine (B31210) complex (Me₃N·SO₃). nih.gov This reagent is widely used for the sulfation of hydroxyl groups in various scaffolds, including carbohydrates, flavonoids, and steroids. nih.gov
Another approach involves the use of protecting groups, such as the 2,2,2-trichloroethyl (TCE) group. nih.gov Aryl sulfates can be prepared in high yields by reacting the starting phenol with 2,2,2-trichloroethyl chlorosulfate (B8482658) (TCECS) in the presence of a base like triethylamine. The resulting TCE aryl sulfate esters can then be deprotected under neutral conditions. nih.gov
Sulfamic acid (H₂NSO₃H) offers a modified and less reactive form of sulfuric acid that has been successfully used for the sulfation of alcohols and carbohydrates. nih.gov For instance, the naturally occurring triterpenoid (B12794562) betulin (B1666924) has been sulfated using sulfamic acid in the presence of a urea (B33335) catalyst. nih.gov
A direct method for introducing a sulfate group onto an aromatic ring is the Elbs persulfate oxidation, which involves treatment with peroxydisulfate under alkaline conditions. nih.gov This method proceeds via a nucleophilic attack of the phenoxide on the peroxydisulfate ion. nih.gov
More recent advancements include the use of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry. nih.gov This method allows for the O-sulfation of silyl (B83357) ethers with aryl fluorosulfates, leading to the formation of sulfuric acid diesters that can be subsequently deprotected to yield the target aryl sulfates. nih.govresearchgate.net
A straightforward chemical synthesis method for the rapid preparation of a library of O-sulfated alcohols and phenols has also been developed. nih.gov This method involves a simple workup where reagents and solvent are removed by lyophilization, allowing for high-throughput synthesis and analysis by UPLC-MS. nih.gov
Below is an interactive data table summarizing various chemical sulfation methods.
| Method | Reagent(s) | Key Features | Reference(s) |
| Sulfur Trioxide Amine Complex | Me₃N·SO₃ | Widely used for alcohols and phenols. | nih.gov |
| Protecting Group Strategy | 2,2,2-trichloroethyl chlorosulfate (TCECS) | High yields, neutral deprotection. | nih.gov |
| Sulfamic Acid | H₂NSO₃H, urea catalyst | Milder than sulfuric acid. | nih.gov |
| Elbs Persulfate Oxidation | Potassium peroxydisulfate | Direct sulfation of phenols. | nih.gov |
| Sulfur(VI) Fluoride Exchange (SuFEx) | Aryl fluorosulfates, silyl ethers | Forms sulfate diesters for later deprotection. | nih.govresearchgate.net |
| Rapid Library Synthesis | Various sulfating agents | Lyophilization-based workup for high-throughput synthesis. | nih.gov |
Enzymatic Approaches in Sulfated Metabolite Preparation
Enzymatic methods provide a powerful and often highly selective alternative to chemical synthesis for the preparation of sulfated metabolites. nih.govhyphadiscovery.com Sulfotransferases (SULTs) are the key enzymes responsible for sulfation in biological systems. They catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which can be a phenol, alcohol, or amine. nih.govhyphadiscovery.com
Aryl sulfotransferase IV (AstIV) from rat liver, for example, has been overexpressed in Escherichia coli and used for the sulfation of silybin (B1146174) diastereoisomers. nih.gov This enzyme demonstrated strict stereoselectivity, sulfating only one of the two diastereoisomers. nih.gov A whole-cell approach using resting E. coli cells producing AstIV has been developed to circumvent the need for expensive PAPS and laborious enzyme purification, achieving significant conversion of the substrate. nih.gov
Bacterial aryl sulfotransferases (ASTs) that are PAPS-independent offer another promising avenue for the enzymatic sulfation of polyphenols. acs.org These enzymes can transfer a sulfate group from a phenolic donor, such as p-nitrophenyl sulfate, to a variety of acceptor molecules, including flavonoids and phenolic acids. acs.orgresearchgate.net This method is simple, allows for the convenient production of sulfated compounds with improved water solubility, and can introduce one or more sulfate groups in a stepwise manner. researchgate.net
The general procedure for analytical enzymatic sulfation involves incubating the purified enzyme with the substrate and a sulfate donor in a suitable buffer. The reaction progress can be monitored by techniques like HPLC and LC-MS to identify and quantify the formation of sulfated products. acs.org
The table below provides an overview of enzymatic sulfation approaches.
| Enzyme Type | Sulfate Donor | Key Features | Reference(s) |
| Mammalian Sulfotransferases (e.g., AstIV) | PAPS (or whole-cell system) | High stereoselectivity. | nih.gov |
| Bacterial Aryl Sulfotransferases (ASTs) | Phenolic donors (e.g., p-nitrophenyl sulfate) | PAPS-independent, simple, improved solubility of products. | acs.orgresearchgate.net |
Derivatization and Structural Modification of the 3-Hydroxypyridine Core for Advanced Research
The 3-hydroxypyridine scaffold is a crucial structural motif in medicinal chemistry and materials science. Its unique electronic properties and capacity for modification make it a valuable starting point for the synthesis of a diverse array of functional molecules. Advanced research often requires the strategic derivatization of the 3-hydroxypyridine core to fine-tune its biological activity, physicochemical properties, or utility as a synthetic intermediate. This section explores several key methodologies for the structural modification of 3-hydroxypyridine, including salt formation, the synthesis of pyridinone derivatives, functionalization through highly reactive triflate intermediates, and the preparation of quaternary salts.
The reaction between 3-hydroxypyridine and O-terpenyl aryldithiophosphonic acids provides a straightforward method for synthesizing novel pyridinium (B92312) salts. dergipark.org.trdergipark.org.tr This process occurs under mild conditions and involves the protonation of the pyridine nitrogen atom by the acidic dithiophosphonic acid. dergipark.org.tr The synthesis is typically carried out in ethanol (B145695), which has been identified as the most suitable solvent to promote the formation of the desired ionic products. dergipark.org.trresearchgate.net In contrast, these reactions are significantly less effective in nonpolar solvents like benzene. dergipark.org.tr
The reaction involves mixing 3-hydroxypyridine with the corresponding O-terpenyl aryldithiophosphonic acid in ethanol at room temperature (20°C) for a short duration, typically 1-2 hours. researchgate.net The resulting salts, such as 3-hydroxypyridinium (B1257355) O-(1R,2S,5R)-(−)-2-isopropyl-5-methylcyclohex-yl 4-metoxyphenyldithiophosphonate, are often isolated as semisolids which can be purified by reprecipitation from acetone. dergipark.org.trresearchgate.net This synthetic route has been successfully applied to a variety of aryldithiophosphonic acids derived from monoterpenyl alcohols like (−)-menthol, (–)-borneol, and carvacrol. dergipark.org.trresearchgate.net
| Starting Acid | Product | Solvent | Reaction Time | Yield (%) | Ref. |
| O-(1R,2S,5R)-(−)-menthyl 4-methoxyphenyldithiophosphonic acid | 3-Hydroxypyridinium O-(1R,2S,5R)-(−)-2-isopropyl-5-methylcyclohex-yl 4-metoxyphenyldithiophosphonate | Ethanol | 2 h | 88 | researchgate.net |
| O-(1S)-endo-(–)-bornyl 4-methoxyphenyldithiophosphonic acid | 3-Hydroxypyridinium O-endo-(1S)-(−)-trimethylbicyclo[2.2.1]hept-2-yl 4-metoxyphenyldithiophosphonate | Ethanol | 2 h | 85 | researchgate.net |
| O-(R,S)-(±)-isobornyl 4-methoxyphenyldithiophosphonic acid | 3-Hydroxypyridinium O-(R,S)-(±)-trimethylbicyclo[2.2.1]hept-2-yl 4-metoxyphenyldithiophosphonate | Ethanol | 1 h | 86 | researchgate.net |
| O-carvacryl 4-methoxyphenyldithiophosphonic acid | 3-Hydroxypyridinium O-2-isopropyl-5-methylphenyl 4-methoxyphenyldithiophosphonate | Ethanol | 1 h | 82 | researchgate.net |
3-Hydroxypyridin-4-ones (HPOs) are a significant class of compounds, often explored for their metal-chelating properties. nih.govnih.gov A prevalent synthetic strategy for accessing 1-substituted-3-hydroxypyridin-4-ones begins with commercially available maltol (B134687). nih.gov The general methodology involves a multi-step process:
Protection: The hydroxyl group of maltol is protected, commonly through benzylation, to yield 3-(benzyloxy)-2-methyl-4H-pyran-4-one. nih.gov
Ring Transformation: The resulting benzyl (B1604629) maltol is reacted with various primary amines (alkyl or aryl) in an ethanol/water mixture. This step displaces the pyran ring oxygen with nitrogen, forming the corresponding 1-substituted-3-benzyloxypyridin-4-one derivatives. nih.gov
Deprotection: The benzyl protecting group is subsequently removed, typically via catalytic hydrogenation under acidic conditions, to yield the final 1-substituted-3-hydroxypyridin-4-one products. nih.gov
An alternative, single-step pathway involves refluxing maltol directly with the desired primary amine in an acidified water/ethanol mixture. researchgate.net For N-unsubstituted HPOs, a two-stage synthesis has been developed where 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones are refluxed with ammonium acetate, followed by debenzylation. mdpi.com
| Starting Material | Reagent | Product | Yield (%) | Ref. |
| Benzyl maltol | 3-Aminobenzoic acid | 1-(3-carboxyphenyl)-2-methyl-3-benzyloxy pyridin-4-one | 51 | nih.gov |
| 5-Benzoyl-3-(benzyloxy)-2-(furan-2-yl)-4H-pyran-4-one | Ammonium Acetate / NaI, Me₃SiCl | 5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one | 68 (overall) | mdpi.com |
| 3-(Benzyloxy)-5-(4-chlorobenzoyl)-2-phenyl-4H-pyran-4-one | Ammonium Acetate / NaI, Me₃SiCl | 5-(4-Chlorobenzoyl)-3-hydroxy-2-phenylpyridin-4(1H)-one | 61 (overall) | mdpi.com |
| Maltol | Benzylamine | 1-Benzyl-2-ethyl-3-hydroxypyridin-4-one | N/A | le.ac.uk |
Unlike 2- and 4-hydroxypyridines, which exist in equilibrium with their pyridone tautomers, 3-hydroxypyridine cannot tautomerize to a keto form. researchgate.netmdpi.com This property allows its hydroxyl group to be converted into a trifluoromethanesulfonate (B1224126) (triflate) group, an excellent leaving group for cross-coupling reactions. This transformation provides a powerful platform for introducing a wide range of substituents at the C3 position of the pyridine ring. mdpi.comresearchgate.net
The synthesis of 3-pyridyl triflates is typically achieved by reacting 3-hydroxypyridine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The reaction is often performed in an anhydrous solvent like dichloromethane (B109758) or pentane, in the presence of a non-nucleophilic base such as pyridine to neutralize the triflic acid byproduct. orgsyn.org The reaction conditions are generally mild, often conducted at temperatures between 0°C and room temperature.
Once formed, these pyridyl triflates serve as versatile electrophiles in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling with organoboron reagents. researchgate.netmdpi.com This allows for the formation of C-C bonds, linking alkenyl or aryl groups to the pyridine core. Optimized conditions for Suzuki couplings often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like dioxane. researchgate.net
| 3-Hydroxypyridine Derivative | Coupling Partner | Catalyst/Base | Product | Yield (%) | Ref. |
| 3-Pyridyl triflate | (E)-Styrenyl pinacol (B44631) boronate | Pd(PPh₃)₄ / K₃PO₄ | (E)-3-Styrylpyridine | 91 | researchgate.net |
| 3-Pyridyl triflate | (E)-3,3-Dimethylbut-1-enyl pinacol boronate | Pd(PPh₃)₄ / K₃PO₄ | (E)-3-(3,3-Dimethylbut-1-enyl)pyridine | 86 | researchgate.net |
| 2-Methyl-3-pyridyl triflate | (E)-Styrenyl pinacol boronate | Pd(PPh₃)₄ / K₃PO₄ | (E)-2-Methyl-3-styrylpyridine | 99 | researchgate.net |
| 2,6-Dimethyl-3-pyridyl triflate | (E)-Styrenyl pinacol boronate | Pd(PPh₃)₄ / K₃PO₄ | (E)-2,6-Dimethyl-3-styrylpyridine | 81 | researchgate.net |
Quaternary pyridinium salts derived from 3-hydroxypyridine are a class of compounds with diverse applications. jst.go.jp Their synthesis is generally achieved through the N-alkylation of the pyridine nitrogen. A common and direct method involves reacting 3-hydroxypyridine with an appropriate alkyl halide (e.g., alkyl bromide). aip.orgcdnsciencepub.com
A more complex approach allows for the synthesis of dimeric or multimeric quaternary pyridinium salts. For instance, a synthetic route starting from pentaerythritol (B129877) has been described. google.com In this method, a pentaerythritol derivative is converted to a ditosylate. This intermediate is then used to alkylate two molecules of 3-hydroxypyridine at the oxygen atom in a solvent like DMF with a base such as potassium carbonate. google.com The resulting dipyridine derivative can then undergo quaternization at the nitrogen atoms by refluxing with long-chain alkyl halides (e.g., octyl bromide, dodecyl bromide) in a suitable solvent like 4-methylpentan-2-one. aip.orggoogle.com This strategy allows for the construction of complex cationic structures with multiple pyridine rings linked by a central scaffold. aip.org
| Pyridine Precursor | Alkylating Agent | Solvent | Product Type | Ref. |
| 3-Hydroxypyridine | Ditosylate from pentaerythritol | DMF / K₂CO₃ | Dipyridine ether intermediate | google.com |
| 3-{3-(pyridin-3-yloxy)-2,2-bis[(pyridin-3-yloxy)methyl]propoxy}pyridine | Octyl bromide | 4-Methylpentan-2-one | Tetra-quaternary pyridinium salt | aip.org |
| 3-{3-(pyridin-3-yloxy)-2,2-bis[(pyridin-3-yloxy)methyl]propoxy}pyridine | Decyl bromide | 4-Methylpentan-2-one | Tetra-quaternary pyridinium salt | aip.org |
| 3-{3-(pyridin-3-yloxy)-2,2-bis[(pyridin-3-yloxy)methyl]propoxy}pyridine | Dodecyl bromide | 4-Methylpentan-2-one | Tetra-quaternary pyridinium salt | aip.org |
| 3-Hydroxypyridine | Methyl chloroacetate | N/A | Quaternary pyridinium salt | cdnsciencepub.com |
Iii. Spectroscopic and Chromatographic Analytical Methodologies in 3 Hydroxypyridine Sulfate Research
Advanced Chromatographic Techniques for Separation and Identification
Chromatographic methods are central to isolating 3-Hydroxypyridine (B118123) sulfate (B86663) from complex mixtures, a critical step for its accurate measurement and characterization. The choice of technique is often dictated by the sample matrix and the specific research question, such as distinguishing between closely related isomers.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of pyridine (B92270) derivatives. While specific studies focusing solely on 3-Hydroxypyridine sulfate are not prevalent in readily available literature, the methodology can be inferred from the analysis of structurally similar compounds. For instance, a rapid, sensitive, and simple reversed-phase HPLC-DAD method has been established for the determination of 3-hydroxy-1,2-dimethyl-4-pyridone, a related pyridone derivative. tjpr.org In such methods, a C18 column is typically employed for separation, and the mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The DAD detector continuously records the UV-Vis spectrum of the eluting compounds, allowing for both quantification at a specific wavelength and qualitative assessment of peak purity by comparing spectra across the peak. This technique's sensitivity is demonstrated by low limits of detection, often in the microgram per liter range. tjpr.org
A typical HPLC-DAD setup for a compound like this compound would involve:
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) or acetate) and acetonitrile/methanol |
| Detection | Diode Array Detector (DAD) |
| Wavelength | Monitored at the λmax of the compound |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table represents a generalized HPLC-DAD method based on the analysis of similar pyridine derivatives.
The differentiation of regioisomers, such as this compound and its counterparts (e.g., 2-Hydroxypyridine sulfate and 4-Hydroxypyridine sulfate), is a significant analytical challenge due to their identical mass. Ultra-Performance Liquid Chromatography (UPLC), with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for distinguishing such isomers based on their chromatographic retention times.
Research has demonstrated that UPLC can effectively separate these sulfated hydroxypyridine regioisomers. For instance, a study utilizing a Waters SYNAPT-G2 QTOF instrument showed that this compound has a distinct retention time of 2.53 minutes under specific chromatographic conditions. nih.gov This baseline separation is crucial for the individual quantification and characterization of each isomer in biological and environmental samples. The mass spectrometer provides highly sensitive detection and confirmation of the compound's identity through its mass-to-charge ratio.
Direct analysis of highly polar and non-volatile compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. nih.gov This process typically involves the masking of polar functional groups, such as the hydroxyl and sulfate groups.
For compounds containing hydroxyl and amine groups, a common derivatization strategy is a two-step process of methoximation followed by silylation. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation, often with a catalyst like pyridine to enhance the reaction rate. researchgate.net In situ derivatization, where the derivatization reaction occurs directly within the sample matrix or after extraction but before injection, can be employed to streamline the workflow. nih.gov While a specific, published GC-MS method for this compound is not readily found, the general principles of derivatization for polar analytes would apply. The resulting derivatized compound can then be readily analyzed by GC-MS, providing high separation efficiency and definitive mass spectral data for identification.
A general workflow for GC-MS analysis with derivatization would include:
Sample Preparation: Extraction of the analyte from the matrix.
Derivatization: Reaction with a derivatizing agent (e.g., BSTFA) in a suitable solvent, potentially with a catalyst (e.g., pyridine), and often with heating to drive the reaction to completion. nih.gov
GC-MS Analysis: Injection of the derivatized sample onto the GC column for separation, followed by detection and identification by the mass spectrometer.
Spectroscopic Characterization in Academic Research
Spectroscopic methods are indispensable for the fundamental characterization of this compound, providing insights into its electronic structure and elemental composition, and for tracking its involvement in chemical reactions.
Ultraviolet (UV) spectroscopy is a valuable tool for studying the electronic transitions within a molecule and can be used to monitor chemical reactions involving chromophoric species. The UV spectrum of the parent compound, 3-hydroxypyridine, shows characteristic absorbance maxima. researchgate.net While a specific UV spectrum for this compound is not widely published, it is expected to have a similar chromophore and thus a comparable UV absorption profile, though the sulfation may induce a slight shift in the absorption maxima.
In research, UV-VIS spectroscopy can be employed to monitor the progress of reactions involving this compound. researchgate.net For example, if this compound is being synthesized or consumed in a reaction, the change in absorbance at its specific λmax can be tracked over time to determine the reaction kinetics. This technique is often used in conjunction with chromatography, where a UV detector monitors the effluent from the column.
Mass spectrometry is a cornerstone for the structural elucidation of this compound. High-resolution mass spectrometers, such as those employing Orbitrap technology, provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. nih.govbiorxiv.org The Human Metabolome Database (HMDB) and PubChem provide experimental and predicted mass spectral data for this compound. nih.govhmdb.ca
Tandem mass spectrometry (MS/MS) is particularly informative, as it involves the fragmentation of the parent ion to produce a characteristic pattern of product ions, which serves as a structural fingerprint. For this compound, with a precursor ion [M-H]⁻ at an m/z of approximately 173.9867, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) results in specific fragment ions. nih.govhmdb.ca
Key fragmentation data for this compound in negative ionization mode includes:
| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Putative Fragment Identity |
| 173.9867 | 10 eV | 94.0289, 173.986 | [C5H4NO]⁻, [M-H]⁻ |
| 173.9867 | 30 eV | 94.0288, 66.033, 79.956 | [C5H4NO]⁻, [C4H4N]⁻, [SO3]⁻ |
Data sourced from PubChem and the Human Metabolome Database. nih.govhmdb.ca
The fragment at m/z 94.0288 corresponds to the deprotonated 3-hydroxypyridine moiety after the loss of the sulfate group (SO₃). The ion at m/z 79.956 is characteristic of the sulfate group itself. Advanced instruments like the Orbitrap Fusion Lumos Tribrid mass spectrometer offer multiple fragmentation techniques (CID, HCD, ETD) and high-resolution analysis of both precursor and fragment ions, enabling confident identification and characterization of metabolites like this compound in complex biological samples. rutgers.edu
Fluorescence and Absorption Spectroscopy for Micellar Solubilization Studies
Fluorescence and absorption spectroscopy are powerful techniques for investigating the solubilization of molecules within micelles. These methods rely on the sensitivity of a chromophore's electronic transitions to its local microenvironment. When a molecule like 3-hydroxypyridine, or its derivatives, moves from an aqueous solution into the hydrophobic core or the interfacial region of a micelle, changes in the polarity, viscosity, and hydrogen-bonding capability of its surroundings can lead to shifts in its absorption and fluorescence spectra.
A study on the tautomeric equilibrium of the 3-pyridone/3-hydroxypyridine system in aqueous solutions of cyclodextrins, which provide a hydrophobic cavity similar to that of a micelle, demonstrates this principle. rsc.org Upon addition of α-cyclodextrin or β-cyclodextrin to an aqueous solution, a decrease in the absorbance intensity of the zwitterion tautomer is observed, with a corresponding increase in the intensity of the enol tautomer of 3-hydroxypyridine. rsc.org This indicates that the less polar enol form is preferentially encapsulated within the hydrophobic cyclodextrin (B1172386) cavity. The magnitude of this spectral change can be used to determine the binding constants and stoichiometry of the inclusion complex.
Similarly, the fluorescence properties of 3-hydroxypyridine derivatives are dependent on their environment. The fluorescence of these compounds can be influenced by pH and the nature of the solvent. For instance, the cations and dipolar ions of 3-hydroxypyridine derivatives are fluorescent, while the neutral forms are not. The encapsulation of a fluorescent form of 3-hydroxypyridine or its sulfate within a micelle would likely lead to a change in fluorescence intensity and/or a shift in the emission maximum, providing insights into the location of the molecule within the micellar assembly.
The following table summarizes the expected changes in spectroscopic properties upon the transfer of a 3-hydroxypyridine derivative from an aqueous to a non-polar (micellar) environment, based on the behavior of the parent compound.
| Spectroscopic Parameter | Change upon Transfer to Non-polar Environment | Rationale |
| Absorption Maximum (λmax) of Zwitterion | Decrease in Intensity | Destabilization of the polar zwitterionic tautomer in a non-polar environment. |
| Absorption Maximum (λmax) of Enol Form | Increase in Intensity | Stabilization of the less polar enol tautomer in a non-polar environment. |
| Fluorescence Emission | Potential change in intensity and wavelength | Alteration of the excited state properties due to the change in the microenvironment's polarity and viscosity. |
These spectroscopic changes can be used to determine critical micelle concentration (CMC) of a surfactant solution, as the spectral properties of the probe molecule will exhibit a distinct change at the onset of micelle formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P) for Structural Elucidation and Tautomeric Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound, and for studying dynamic processes such as tautomeric equilibria. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined.
For this compound, the presence of the sulfate group significantly influences the chemical shifts of the pyridine ring protons and carbons compared to the parent 3-hydroxypyridine. While experimental spectra for this compound are not widely published, predicted NMR data from databases like the Human Metabolome Database provide valuable insights. hmdb.ca
The ¹H NMR spectrum of 3-hydroxypyridine in a non-polar solvent like CDCl₃ shows distinct signals for the protons on the pyridine ring. chemicalbook.com In contrast, the predicted ¹H NMR spectrum of this compound in D₂O shows shifts in these signals due to the electron-withdrawing effect of the sulfate group and the change in solvent.
The following table presents a comparison of the experimental ¹H NMR chemical shifts for 3-hydroxypyridine and the predicted shifts for this compound.
| Proton | Experimental ¹H Chemical Shift (ppm) for 3-Hydroxypyridine in CDCl₃ chemicalbook.com | Predicted ¹H Chemical Shift (ppm) for this compound in D₂O hmdb.ca |
| H-2 | 8.284 | 8.49 |
| H-4 | 7.327 | 7.82 |
| H-5 | 7.290 | 7.66 |
| H-6 | 8.093 | 8.42 |
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR data for this compound indicates the chemical environments of the carbon atoms.
| Carbon | Predicted ¹³C Chemical Shift (ppm) for this compound in D₂O hmdb.ca |
| C-2 | 141.21 |
| C-3 | 152.09 |
| C-4 | 128.01 |
| C-5 | 129.75 |
| C-6 | 140.24 |
NMR spectroscopy is also a powerful technique for investigating the tautomeric equilibrium between the hydroxy form (enol) and the keto form (zwitterion) of 3-hydroxypyridine and its derivatives. The chemical shifts of both the protons and carbons are sensitive to the tautomeric state. In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed. If the exchange is fast, an averaged spectrum is observed, and the chemical shifts will be a weighted average of the shifts of the individual tautomers.
Studies on 3-hydroxypyridine have shown that the 3-hydroxy tautomer is the dominant form in solvents like DMSO-d₆. cmst.eu The presence of the sulfate group in this compound is expected to favor the pyridinium-3-oxide zwitterionic form to a lesser extent than the parent compound in polar, protic solvents, as the oxygen is already involved in a covalent bond with the sulfur atom. However, the nitrogen on the pyridine ring can still be protonated, leading to different ionic species depending on the pH of the solution. The study of these equilibria by NMR would involve monitoring the chemical shifts as a function of solvent and pH. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can further aid in the unambiguous assignment of all proton and carbon signals and provide more detailed structural information.
V. Biological and Biochemical Research on 3 Hydroxypyridine Sulfate and Its Derivatives
Enzymatic and Microbial Transformations
The biotransformation of 3-hydroxypyridine (B118123) and its derivatives is a key area of research, revealing the metabolic capabilities of various microorganisms. Bacteria, in particular, have developed sophisticated enzymatic systems to degrade these pyridine (B92270) compounds, often utilizing them as sole sources of carbon, nitrogen, and energy.
Several bacterial strains have been identified that can effectively degrade 3-hydroxypyridine (3HP). Among them, Ensifer adhaerens HP1, a bacterium isolated from soil, demonstrates the ability to use 3HP as its exclusive source of carbon, nitrogen, and energy for growth. nih.govasm.orgnih.gov The degradation process in E. adhaerens HP1 begins with the hydroxylation of 3HP to form 2,5-dihydroxypyridine (2,5-DHP). nih.govbiorxiv.org The accumulation of a green pigment that turns dark brown during the growth of the bacterium on a 3HP-containing medium is a characteristic indicator of 2,5-DHP formation. biorxiv.org This initial conversion is the first step in the proposed maleamate pathway, which continues with the breakdown of 2,5-DHP into formate and maleamate, and subsequently into ammonia (B1221849) and maleate. nih.gov Similarly, Agrobacterium sp. DW-1 has been isolated for its capacity to degrade 3-hydroxypyridine, with research suggesting it also utilizes the maleamate pathway for catabolism. nih.govdntb.gov.ua
The genetic basis for this degradation capability in E. adhaerens HP1 has been traced to a specific gene cluster designated 3hpd. nih.govasm.org This gene cluster is not unique to Ensifer and has been found to be widespread across various bacterial groups, including Actinobacteria, Rubrobacteria, and different classes of Proteobacteria, indicating a common evolutionary mechanism for pyridine derivative degradation. nih.govnih.gov
| Bacterial Strain | Key Degradation Step | Metabolic Pathway | Intermediate Compound |
|---|---|---|---|
| Ensifer adhaerens HP1 | Initial hydroxylation of 3-Hydroxypyridine | Maleamate Pathway | 2,5-Dihydroxypyridine (2,5-DHP) |
| Agrobacterium sp. DW-1 | Degradation of 3-Hydroxypyridine | Maleamate Pathway | Not specified |
The initial and critical step in the catabolism of 3-hydroxypyridine in Ensifer adhaerens HP1 is catalyzed by a specific enzyme, 3-hydroxypyridine dehydrogenase, encoded by the gene hpdA. nih.govasm.org This enzyme is a novel, complex multicomponent dehydrogenase. nih.gov Detailed analysis has revealed that HpdA is a four-component dehydrogenase (HpdA1A2A3A4) responsible for the hydroxylation of 3HP to 2,5-DHP. asm.orgnih.govbiorxiv.org
This enzyme is distinct from other known molybdohydroxylases that act on N-heterocyclic aromatic compounds. nih.govasm.org A notable feature is that its SRPBCC (Ser-rich region, Rieske-type [2Fe-2S] cluster, and cytochrome b5-like domain-containing component) exists as a separate subunit. nih.govasm.org The activity of the HpdA enzyme complex has also been shown to involve a phosphoenolpyruvate (PEP)-utilizing protein and pyruvate-phosphate dikinase. nih.govasm.org The identification and characterization of the 3hpd gene cluster and the HpdA enzyme provide significant molecular-level insights into the bacterial degradation of pyridine derivatives. nih.govnih.gov
Beyond simple hydroxylation, some bacterial enzymes exhibit the remarkable ability to both hydroxylate the pyridine ring and subsequently cleave it. A prime example is the 2-Methyl-3-hydroxypyridine-5-carboxylic Acid Oxygenase (MHPCO), a flavoprotein monooxygenase isolated from Pseudomonas sp. MA-1. nih.govnih.gov This enzyme is crucial in the bacterial degradation pathway of vitamin B6. nih.gov
MHPCO catalyzes the conversion of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) into an acyclic product, α-(N-acetylaminomethylene)succinic acid (AAMS). nih.gov Unlike typical aromatic hydroxylases that release a stable hydroxylated aromatic product, MHPCO facilitates a subsequent aromatic ring-cleavage reaction. nih.gov Theoretical studies suggest that the hydroxylated intermediate formed during the reaction is unstable and that the ring-opening process occurs within the enzyme's active site, where water availability is limited, preventing the re-aromatization of the intermediate. nih.gov The active site architecture, including key residues like Tyr223 and Tyr82, is critical for selective substrate binding and ensuring efficient hydroxylation prior to the ring cleavage. nih.gov
| Enzyme | Abbreviation | Source Organism | Substrate | Function |
|---|---|---|---|---|
| 3-Hydroxypyridine Dehydrogenase | HpdA | Ensifer adhaerens HP1 | 3-Hydroxypyridine (3HP) | Catalyzes initial hydroxylation to 2,5-DHP |
| 2-Methyl-3-hydroxypyridine-5-carboxylic Acid Oxygenase | MHPCO | Pseudomonas sp. MA-1 | 2-Methyl-3-hydroxypyridine-5-carboxylic Acid (MHPC) | Catalyzes hydroxylation and subsequent aromatic ring cleavage |
Metabolomic Investigations and Biochemical Pathways
Metabolomics, the large-scale study of small molecules, has been instrumental in identifying and understanding the role of compounds like 3-hydroxypyridine sulfate (B86663) in complex biological systems, particularly in humans.
3-Hydroxypyridine sulfate has been definitively identified as a component of the human metabolome. hmdb.cadiva-portal.org It is classified as an arylsulfate, which is an organic compound containing a sulfate group linked to an aryl group via an ether bond. hmdb.camimedb.org Its presence has been confirmed in various human samples, and its chemical structure has been validated using analytical techniques such as mass spectrometry. diva-portal.orgnih.gov The development of synthetic standards for this compound is crucial for its unambiguous validation in biological samples, allowing for direct comparison of characteristics like retention time and mass-to-charge ratio in co-injection experiments. diva-portal.org
The presence of this compound in the human body is linked to the intricate interplay between diet, the gut microbiota, and host metabolism. This relationship is a classic example of host-microbe co-metabolism, where compounds from dietary sources are first processed by gut bacteria, and the resulting metabolites are then absorbed by the host and further modified. diva-portal.org For instance, gut bacteria can produce precursor compounds from food, which are then sulfated by host enzymes. diva-portal.org
Specifically, this compound has been identified as a potential urinary biomarker for the intake of whole grains, suggesting its precursor originates from dietary sources rich in these components. mimedb.org The gut microbiota plays a crucial role by carrying out initial biotransformations, such as reduction or hydrolysis, on complex dietary molecules that the host cannot process alone. hyphadiscovery.com The resulting smaller molecules, like 3-hydroxypyridine, can then be absorbed into circulation and undergo phase II detoxification reactions, such as sulfation, in the host's liver or other tissues to form this compound.
Role as a Key Intermediate in Vitamin B6 Metabolism and Biosynthesis
The core structure of vitamin B6 is a 2-methyl-3-hydroxypyridine ring, highlighting the central role of 3-hydroxypyridine derivatives in its metabolism and biosynthesis. nih.govresearchgate.net Vitamin B6 encompasses a group of six related compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms (PNP, PLP, and PMP). researchgate.net The biologically active form, pyridoxal 5'-phosphate (PLP), is a crucial coenzyme in over 140 biochemical reactions, primarily related to amino acid metabolism. nih.gov
The metabolic pathways of vitamin B6 involve the interconversion of these vitamers through the action of various enzymes in what is known as the salvage pathway. nih.gov This pathway allows the cell to convert vitamers obtained from the diet into the active coenzyme form, PLP. For instance, the yeast Kloeckera apiculata can convert the 3-hydroxypyridine derivative, 3-hydroxy-2,4,5-trihydroxymethylpyridine, into radioactive vitamin B6 compounds, demonstrating a direct biosynthetic link. nih.gov
Furthermore, PLP is a critical cofactor for the enzyme kynureninase, which is involved in the metabolism of tryptophan, a pathway essential for the production of nicotinamide adenine dinucleotide (NAD). mdpi.com While the broader class of 3-hydroxypyridine derivatives are fundamental to vitamin B6, specific details on the role of this compound as a direct intermediate in these pathways are not extensively documented in the available research.
Formation in Maillard Reaction Systems during Food Processing
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is responsible for the characteristic flavors and colors of many cooked foods. nih.gov During this complex series of reactions, various heterocyclic compounds can be formed, including those with a 3-hydroxypyridine structure.
Research has demonstrated the formation of 3-hydroxypyridine as a product in model systems simulating food processing conditions. For example, prolonged heating of monosodium glutamate (MSG) with furfural, a carbohydrate degradation product, results in the formation of 3-hydroxypyridine. researchgate.net Similarly, dry-heating glucuronic acid with peptides can yield products containing a 3-hydroxypyridinium (B1257355) moiety. nih.gov
Furthermore, pyridoxamine, a form of vitamin B6 that possesses a 3-hydroxypyridine core, can participate in the Maillard reaction with sugars like xylose to form novel reaction products. nih.gov Interestingly, pyridoxamine has also been shown to inhibit the later stages of the Maillard reaction, highlighting the dual role of these compounds in food chemistry. wisdomlib.org The formation of the sulfated form, this compound, specifically within Maillard reaction systems during food processing has not been explicitly detailed in the reviewed literature.
Molecular Interactions and Biochemical Effects (Preclinical and In Vitro Focus)
Interaction with Enzymes and Receptors
Derivatives of 3-hydroxypyridine have been shown to interact with a variety of enzymes and receptors, leading to a range of biochemical effects.
Enzyme Interactions:
Monoamine Oxidase (MAO): The 3-hydroxypyridine derivative emoxypine has been found to inhibit both MAO-A and MAO-B enzymes in vitro. nih.gov
Succinate Oxidase Pathway: Succinate-containing derivatives of 3-hydroxypyridine, such as mexidol and proxypin, can act as donors for the respiratory chain, thereby activating the succinate oxidase pathway. nih.gov
Bacterial Dehydrogenase: In the bacterium Ensifer adhaerens, a specific four-component dehydrogenase has been identified to catalyze the first step in the breakdown of 3-hydroxypyridine. wisdomlib.org
Metalloenzymes: Hydroxypyridone derivatives, which are isomers of hydroxypyridines, have been explored as inhibitors of metalloenzymes like tyrosinase. nih.gov
Receptor Interactions:
Cannabinoid Receptors: Pyridone-based derivatives have been developed as agonists for the cannabinoid receptor type 2 (CB2R). rsc.org
Prostaglandin Receptors: Certain pyridone derivatives have been identified as antagonists for the EP3 receptor, a receptor for prostaglandin E2. mdpi.com
Mineralocorticoid Receptors: 1,4-Dihydropyridine derivatives have demonstrated the ability to act as antagonists at the mineralocorticoid receptor. researchgate.net
While these findings illustrate the diverse molecular targets of 3-hydroxypyridine derivatives, specific studies detailing the direct interaction of this compound with enzymes or receptors are not prominent in the current body of research.
Modulation of Cellular Processes (e.g., Induction of Apoptosis in Cancer Cell Lines)
A significant area of preclinical research has focused on the antiproliferative and pro-apoptotic effects of 3-hydroxypyridine derivatives in various cancer cell lines. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy.
Several studies have demonstrated the potential of these compounds to modulate cellular processes leading to cancer cell death:
Cytotoxicity: 3-hydroxy-4-thiopyridones have shown potent cytotoxic activity against cancer cells. nih.govnih.gov
Apoptosis Induction:
Breast Cancer: 3-cyano-2-substituted pyridines have been shown to induce apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov These compounds can arrest the cell cycle in the G1 phase and trigger the mitochondrial apoptotic pathway. nih.gov
Prostate Cancer: 3-salicyloylpyridines have been found to induce mitochondria-dependent apoptosis in PC-3 prostate cancer cells. nih.gov
Hepatocellular Carcinoma: Trimethoxyphenyl pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG-2 cells by inhibiting tubulin polymerization.
Genetic Modulation: 3-Pyridinylidene derivatives can induce apoptosis by increasing the expression of pro-apoptotic genes like Bak and Bad, while decreasing the expression of anti-apoptotic genes such as Bcl-XL and Bcl-2. mdpi.com
The following table summarizes the findings of selected studies on the pro-apoptotic effects of 3-hydroxypyridine derivatives.
| Compound Class | Cancer Cell Line(s) | Observed Effects |
| 3-Cyano-2-substituted pyridines | MCF-7 (Breast) | G1 phase cell cycle arrest, mitochondrial apoptosis induction. nih.gov |
| 3-Salicyloylpyridines | PC-3 (Prostate) | Mitochondria-dependent apoptosis. nih.gov |
| Trimethoxyphenyl pyridines | HepG-2 (Liver) | G2/M phase cell cycle arrest, apoptosis induction via tubulin inhibition. |
| 3-Pyridinylidene derivatives | Various | Upregulation of pro-apoptotic genes (Bak, Bad), downregulation of anti-apoptotic genes (Bcl-XL, Bcl-2). mdpi.com |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast), HepG2 (Liver) | Apoptosis induction, G1 phase cell cycle arrest. nih.gov |
These studies collectively indicate that the 3-hydroxypyridine scaffold is a promising template for the development of novel anticancer agents that can modulate cellular processes to induce apoptosis. However, research specifically investigating the effects of this compound on apoptosis in cancer cell lines is not available in the reviewed literature.
Cell-Protective Mechanisms in In Vitro Stress Models (e.g., Glutamate Excitotoxicity, Glucose-Oxygen Deprivation, Hypoxia)
Derivatives of 3-hydroxypyridine have demonstrated significant cell-protective properties in various in vitro models of cellular stress, suggesting potential therapeutic applications in conditions characterized by neuronal damage and ischemia.
Neuroprotection against Glutamate Excitotoxicity: Glutamate is a major excitatory neurotransmitter in the central nervous system, but its excess can lead to neuronal death, a phenomenon known as excitotoxicity. This process is implicated in various neurological disorders. Studies have shown that certain 3-hydroxypyridine derivatives can protect neuronal cells from glutamate-induced damage. For instance, the derivative 2-ethyl-6-methyl-3-hydroxypyridine has been reported to possess neuroprotective effects in models of glutamate excitotoxicity.
Protection in Models of Glucose-Oxygen Deprivation and Hypoxia: Cellular damage due to insufficient oxygen (hypoxia) and/or glucose is a hallmark of ischemic events like stroke. Several 3-hydroxypyridine derivatives have been investigated for their ability to mitigate this type of damage in in vitro settings.
Antihypoxic Activity: The compound 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate has been shown to exhibit antihypoxic activity in various models of acute hypoxia.
Membrane-Protective Effects: In models of hypoxia and glucose deprivation, derivatives like 2-ethyl-6-methyl-3-hydroxypyridine have demonstrated the ability to protect cell membranes from oxidative damage. This is often attributed to their antioxidant properties, which help in scavenging free radicals and inhibiting lipid peroxidation.
The cell-protective mechanisms of these compounds are often linked to their antioxidant and membrane-stabilizing properties. By reducing oxidative stress and preserving the integrity of cellular membranes, these derivatives can enhance cell survival under stressful conditions.
The following table provides an overview of the cell-protective effects of 3-hydroxypyridine derivatives in different stress models.
| Stress Model | Derivative Class/Example | Protective Mechanism |
| Glutamate Excitotoxicity | 2-ethyl-6-methyl-3-hydroxypyridine | Neuroprotection |
| Hypoxia | 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate | Antihypoxic activity |
| Glucose-Oxygen Deprivation | 2-ethyl-6-methyl-3-hydroxypyridine | Antioxidant and membrane-protective effects |
While the protective effects of various 3-hydroxypyridine derivatives are well-documented, specific research on the cell-protective mechanisms of this compound in these in vitro stress models is not currently available.
Antimicrobial Activity of 3-Hydroxypyridine Derivatives (e.g., against Bacillus cereus and Candida albicans, Enterococcus faecalis, Porphyromonas endodontalis)
The 3-hydroxypyridine scaffold has been utilized in the synthesis of compounds with notable antimicrobial activity against a range of pathogenic bacteria and fungi. These findings suggest that this chemical structure could be a valuable starting point for the development of new antimicrobial agents.
Activity against Bacteria and Fungi:
Broad-Spectrum Potential: Research has shown that certain 3-hydroxypyridinium salts, specifically O-terpenyl aryldithiophosphonates, exhibit high antimicrobial activity. These compounds have been found to be effective against the Gram-positive bacterium Bacillus cereus and the opportunistic pathogenic yeast Candida albicans.
Endodontic Pathogens: In the context of dental health, 3-hydroxypyridine derivatives have been investigated for their efficacy against bacteria associated with endodontic infections. Studies have reported activity against Enterococcus faecalis and Porphyromonas endodontalis, two species commonly implicated in persistent root canal infections.
The mechanism of antimicrobial action for these derivatives is likely multifaceted and may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways. The lipophilic nature of some of the synthesized derivatives can facilitate their passage across microbial cell membranes, enhancing their efficacy.
The table below summarizes the observed antimicrobial activity of certain 3-hydroxypyridine derivatives against specific microorganisms.
| Derivative Class | Target Microorganism(s) | Reference |
| 3-Hydroxypyridinium O-terpenyl aryldithiophosphonates | Bacillus cereus, Candida albicans | |
| Not specified | Enterococcus faecalis, Porphyromonas endodontalis |
The exploration of 3-hydroxypyridine derivatives as a source of new antimicrobial compounds is an active area of research. However, studies specifically evaluating the antimicrobial properties of this compound are not found in the reviewed scientific literature.
Neuroprotective Activity of 3-Hydroxypyridine Derivatives (e.g., Inhibition of Fibril Formation, Influence on Neurodegenerative Processes)
Derivatives of 3-hydroxypyridine have emerged as a significant class of compounds with pronounced neuroprotective properties, primarily attributed to their antioxidant and membrane-stabilizing activities. nih.gov These compounds are investigated for their potential in mitigating the secondary injury factors that exacerbate damage following acute cerebral events like ischemic strokes and intracerebral hemorrhages. rrpharmacology.ruresearchgate.net Research has demonstrated that these derivatives can inhibit lipid peroxidation, enhance the activity of antioxidant enzymes, and modulate the function of membrane-bound enzymes and receptors, thereby protecting cellular integrity from hypoxic and ischemic damage. nih.govrjeid.com
In experimental models of intracerebral hemorrhage in rats, several 3-hydroxypyridine derivatives have shown a significant neuroprotective effect. This is manifested by a more rapid resolution of pathological symptoms and less pronounced signs of neurodegeneration. rrpharmacology.ru For instance, certain derivatives, when administered, led to a faster decrease in the size of perifocal edema, reduced microcirculation disorders, and resulted in less damage to neurons and glial elements. rjeid.com Studies have shown that some of these compounds can preserve the neuron population in the cortex and decrease the severity of neurological deficits following ischemic events. nih.gov The combination of 3-hydroxypyridine derivatives with other agents, such as erythropoietin analogues, has demonstrated an additive neuroprotective effect, suggesting synergistic action on different cellular components and structures. rjeid.comresearchgate.net
A key aspect of neurodegenerative diseases is the formation of amyloid fibrils, which are characteristic of conditions like Alzheimer's disease. The mechanism of fibril formation involves the self-assembly of amyloidogenic polypeptides. nih.gov Small aromatic compounds are being explored for their ability to inhibit this process. The hypothesis is that these molecules can mediate specific recognition with the amyloidogenic proteins without allowing the ordered amyloid chain to grow. nih.govresearchgate.net While direct studies on this compound are specific, the principle is demonstrated with related structures like hydroxyindoles, which have been identified as potent inhibitors of amyloid-beta (Aβ) fibrillization. For example, 4-hydroxyindole was found to completely abrogate the formation of aggregated Aβ structures and their associated cytotoxicity. nih.gov This line of research suggests that the aromatic and hydroxyl functionalities present in 3-hydroxypyridine derivatives could similarly interfere with the protein misfolding and aggregation pathways central to neurodegenerative processes. nih.govmdpi.com
Table 1: Experimental Neuroprotective Effects of 3-Hydroxypyridine Derivatives in Animal Models
| Derivative/Compound | Animal Model | Key Findings | Reference |
| LKhT 3-15 | Wistar rats (Intracerebral Hemorrhage) | Efficacy comparable to reference drug Mexidol; less pronounced signs of neurodegeneration. | rrpharmacology.ru |
| Ethoxydol | Rats (Hemorrhagic Stroke) | Demonstrated cerebroprotective properties by day 1; reduced neurological disorders and signs of neurodegeneration. | rjeid.com |
| 3-EA (a novel hydroxypyridine) | Rats (Middle Cerebral Artery Occlusion) | Preserved cortex neuron population; decreased neurological deficit; maintained antioxidant capacity of damaged tissues. | nih.gov |
| Combination of Ethoxydol and Carbamylated Darbepoetin | Rats (Hemorrhagic Stroke) | Showed greater neuroprotective activity than isolated use; faster reduction of perifocal edema and hemorrhage resorption. | rjeid.com |
Inhibitory Effects on Specific Biological Targets (e.g., HIV-1 Integrase, Rho Kinase)
The structural scaffold of 3-hydroxypyridine is utilized in the design of inhibitors for various biological targets, including viral enzymes and cellular kinases.
HIV-1 Integrase Inhibition: Human Immunodeficiency Virus (HIV-1) integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of viral DNA into the host genome. nih.gov This makes it a validated target for antiretroviral therapy. nih.govplos.org Derivatives of 3-hydroxypyrimidine-2,4-dione, which are structurally related to 3-hydroxypyridine, have been identified as a novel class of HIV-1 integrase inhibitors. nih.gov These compounds function by chelating the essential metal ions (typically Mg²⁺) in the enzyme's active site, a mechanism shared by prominent inhibitors featuring a diketoacid (DKA) functionality. nih.gov
Structure-activity relationship (SAR) studies reveal that these inhibitors selectively target the strand transfer (ST) step of the integration process, with no significant activity against the 3'-processing (3'P) step. nih.gov The inhibitory activity is dependent on two key domains: a chelating domain (the 3-hydroxy-pyrimidine-dione core) and an aromatic domain (often an N-1 benzyl (B1604629) pendant). Halogen substitutions on the benzyl group have been shown to significantly enhance binding to the integrase enzyme. nih.gov Molecular docking studies suggest that the 3-N hydroxyl group chelates the two Mg²⁺ ions at the active site, while the benzyl group fits into a hydrophobic pocket at the protein-DNA interface. nih.gov
Rho Kinase Inhibition: Rho-associated kinases (ROCK) are serine/threonine kinases that are key regulators of cellular processes like smooth muscle contraction, cell migration, and proliferation. nih.gov As such, ROCK inhibitors are being investigated for treating diseases like hypertension, glaucoma, and cancer. nih.gov Dihydrofuropyridine derivatives have been identified as compounds that inhibit Rho kinase. wipo.int Additionally, various pyridine-based compounds have been designed and synthesized as ROCK inhibitors. For example, a series of 4-aryl-5-aminomethyl-thiazole-2-amines, which incorporate a pyridine ring, displayed significant ROCK II inhibitory activities, with the most potent compound having an IC50 value of 20 nM. nih.gov Preliminary SAR studies in this series indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov
Table 2: Inhibitory Activity of Pyridine Derivatives on Specific Enzymes
| Target Enzyme | Derivative Class | Mechanism/Key Finding | IC₅₀ Value (Example) | Reference |
| HIV-1 Integrase | 3-Hydroxypyrimidine-2,4-diones | Selective inhibition of the strand transfer (ST) step via chelation of Mg²⁺ ions in the active site. | Varies significantly with substitution | nih.gov |
| Rho Kinase (ROCK II) | 4-Aryl-5-aminomethyl-thiazole-2-amines | ATP-competitive inhibition. 4-pyridine substituted compounds showed higher potency. | 20 nM (Compound 4v) | nih.gov |
Interaction with Proteins (e.g., Bovine Serum Albumin)
The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is critical for understanding their pharmacokinetic properties, including distribution and metabolism. Spectroscopic techniques, particularly fluorescence quenching, are commonly used to study these interactions. researchgate.netnih.gov
The binding of pyridine derivatives to BSA has been investigated, revealing that these compounds can quench the intrinsic fluorescence of the protein. researchgate.netbohrium.com This quenching is primarily due to interactions with the tryptophan residues of the albumin. bohrium.commdpi.com Studies on various pyridine derivatives have shown that the binding often occurs in a 1:1 stoichiometry with moderate binding strength. researchgate.net The negative free energy change (ΔG) calculated from these studies indicates that the binding process is spontaneous. Thermodynamic analysis, by estimating enthalpy (ΔH) and entropy (ΔS) changes, suggests that the primary forces driving the complexation between pyridine derivatives and BSA are van der Waals interactions and hydrogen bonding. researchgate.net The interaction is typically a static process, where a non-fluorescent ground-state complex is formed between the ligand and the protein. researchgate.net
Circular dichroism and synchronous fluorescence spectroscopy have further elucidated these interactions, showing that the binding of ligands can induce conformational changes in the secondary structure of the albumin and that tryptophan residues are most perturbed by the binding. mdpi.com The differences in interaction between BSA (which has two tryptophan residues) and HSA (with one tryptophan residue) can help pinpoint the specific binding site, often within subdomain IIA where Trp-214 is located. bohrium.com
Table 3: Parameters of Interaction between Pyridine Derivatives and Bovine Serum Albumin (BSA)
| Interaction Parameter | Observation/Finding | Implication | Reference |
| Stoichiometry | Typically 1:1 | A single molecule binds to one molecule of BSA. | researchgate.net |
| Binding Forces | Van der Waals interactions and hydrogen bonding | Non-covalent interactions are responsible for the complex formation. | researchgate.net |
| Thermodynamic Spontaneity | Negative ΔG value | The binding process occurs spontaneously under physiological conditions. | researchgate.net |
| Quenching Mechanism | Static quenching | Formation of a ground-state complex between the derivative and BSA. | researchgate.net |
| Primary Interaction Site | Tryptophan residues | The binding site is located in a hydrophobic pocket containing tryptophan. | bohrium.commdpi.com |
Influence of Substituents on pKa Values and Metal Ion Affinity (e.g., Fe³⁺)
The chemical properties of 3-hydroxypyridine derivatives, particularly their acidity (pKa) and ability to chelate metal ions, are strongly influenced by the nature and position of substituents on the pyridine ring.
Influence on pKa: The pKa value determines the ionization state of a molecule at a given pH. For pyridine derivatives, substituents can either donate or withdraw electrons, altering the electron density on the ring nitrogen and the hydroxyl group, thereby affecting their basicity and acidity. Electron-withdrawing groups (like nitro or halogen groups) decrease the electron density on the ring, making the pyridine nitrogen less basic (lower pKa of the conjugate acid) and the hydroxyl group more acidic (lower pKa). pressbooks.publibretexts.org Conversely, electron-donating groups (like alkyl or methoxy groups) increase electron density, making the nitrogen more basic. researchgate.net
Theoretical calculations and experimental studies have been used to quantify these effects. For 3-hydroxypyridine itself, two tautomeric forms (the hydroxy form and the zwitterionic pyridinone form) can exist in almost equal amounts in aqueous solution, which influences its pKa values. mdpi.com The position of the substituent is also crucial; for example, the influence of a nitro group on the acidity of phenols is much stronger when it is in the para position compared to the meta position, due to resonance effects that stabilize the conjugate base. libretexts.org
Metal Ion Affinity (Fe³⁺): The 3-hydroxy-4-pyridinone scaffold is particularly well-known for its high affinity for hard metal ions like ferric iron (Fe³⁺). nih.govnih.gov This chelating ability is central to many of their biological activities. The affinity for Fe³⁺ is also modulated by substituents. A study on extra-functionalized 3-hydroxy-4-pyridinone derivatives containing peptidomimetic side-chains found that these modifications significantly impact the compounds' physicochemical properties and metal-chelating affinity. nih.gov These derivatives form very stable tris-chelated complexes with Fe³⁺. The stability of these complexes can vary by up to five orders of magnitude depending on the specific side-chains attached, which affects properties like the octanol/water partition coefficient and subsequent in vivo behavior. nih.gov Pentadentate chelates containing hydroxypyridine donors have also been designed to form six-coordinate Fe(III) complexes with a site for an inner-sphere water molecule, which is relevant for applications like MRI contrast agents. nih.gov
Table 4: Effect of Substituents on Chemical Properties of Pyridine Derivatives
| Property | Influencing Factor | General Trend | Reference |
| pKa (Acidity) | Electron-withdrawing substituents (e.g., -NO₂, -Cl) | Decrease pKa (increase acidity) by stabilizing the conjugate base. | pressbooks.publibretexts.org |
| pKa (Acidity) | Electron-donating substituents (e.g., -CH₃, -OCH₃) | Increase pKa (decrease acidity) by destabilizing the conjugate base. | researchgate.net |
| Fe³⁺ Affinity | Presence of 3-hydroxy-4-pyridinone core | Provides a strong bidentate chelation site for Fe³⁺. | nih.govnih.gov |
| Fe³⁺ Affinity | Side-chain modifications | Can alter the stability of the Fe³⁺ complex by several orders of magnitude, affecting pFe values. | nih.gov |
Analgesic Effects of Novel Hydroxypyridine-4-one Derivatives
Derivatives of 3-hydroxy-pyridine-4-one are recognized not only for their iron-chelating properties but also for a range of biological activities, including analgesic effects. nih.govnih.gov Their mechanism of action for pain relief is thought to be linked to their ability to chelate iron, which may interfere with processes like prostanoid synthesis by binding Fe³⁺ linked to cyclo-oxygenase. nih.gov
Studies on novel 3-hydroxy-pyridine-4-one derivatives have confirmed their significant analgesic activity in animal models, such as the acetic acid-induced writhing test and the formalin test in mice. nih.govnih.gov In these tests, the administration of these compounds led to a significant reduction in pain responses. For example, in one study, four new derivatives (referred to as compounds A, B, C, and D) all showed significant analgesia. nih.gov The potency of these compounds varied, with one derivative (Compound A) being particularly effective at lower doses (2.5-10 mg/kg) compared to the others. nih.govnih.gov
The structural features of the derivatives play a crucial role in their analgesic potency. It has been observed that less polar compounds, which may lack polar moieties like additional -OH or -COOH groups, tend to be more potent. nih.gov This is likely due to better penetration into lipophilic sites of action. nih.gov The analgesic effects are observed in both inflammatory pain models (second phase of the formalin test) and neurogenic pain models (first phase of the formalin test), indicating a broad spectrum of activity. nih.govnih.gov
Table 5: Analgesic Activity of 3-Hydroxy-Pyridine-4-One Derivatives in the Acetic Acid Writhing Test
| Compound | Maximum Dose Tested (mg/kg) | Inhibition of Writhing (%) | Comparative Potency | Reference |
| Compound A | 10 | 79 | Most potent | nih.gov |
| Compound B | 400 | 66 | Least potent | nih.gov |
| Compound C | 200 | 80 | High potency | nih.gov |
| Compound D | 200 | 90 | High potency | nih.gov |
| Indomethacin (Reference) | - | 82 | Standard reference | nih.gov |
Vi. Coordination Chemistry of 3 Hydroxypyridine Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 3-hydroxypyridine (B118123) derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their composition and structure.
Derivatives of 3-hydroxypyridine readily form stable complexes with numerous first-row transition metals. The synthesis generally involves mixing an aqueous or alcoholic solution of a metal salt (e.g., chlorides, nitrates, or acetates) with a solution of the hydroxypyridine ligand. jocpr.comresearchgate.net
For instance, complexes of Cu(II), Fe(II), Mn(II), and Zn(II) with the Schiff base 2-(salicylimino)-3-hydroxypyridine (SIHP) have been prepared by refluxing an aqueous solution of the metal salt with an ethanolic solution of the ligand. jocpr.comsemanticscholar.org Similarly, Fe(III) complexes of 3-hydroxypyridine-2(1H)-thiones were synthesized, forming stable 3:1 ligand-to-metal species. nih.gov Research has also detailed the synthesis of Cu(II), Zn(II), and Fe(III) complexes with N-derivatized 3-hydroxy-4-pyridiones. nih.gov In the case of 2-amino-3-hydroxypyridine, complexes with Co(II), Cu(II), Fe(III), and others were formed by reacting the ligand with hydrated metal acetates in methanol. researchgate.net The stoichiometry of the resulting complexes can vary, with common ratios being 1:1, 1:2, or 1:3 (metal:ligand), depending on the metal's coordination number and the ligand's denticity. researchgate.netnih.gov
The general synthetic approach can be summarized as follows:
Step 1: Dissolution of the metal salt (e.g., CuCl₂, FeCl₃, Zn(OAc)₂) in a suitable solvent, often water or ethanol (B145695).
Step 2: Dissolution of the 3-hydroxypyridine derivative ligand in a compatible solvent, such as ethanol. jocpr.com
Step 3: Mixing the two solutions, often with heating or refluxing for a period ranging from a few hours to several days, to facilitate the complexation reaction. jocpr.com
Step 4: Isolation of the resulting solid complex by filtration, followed by washing with appropriate solvents to remove unreacted starting materials. jocpr.com
Step 5: Drying the complex, typically under vacuum. jocpr.com
Hydroxypyridines and their derivatives, particularly hydroxypyridinones (HOPOs), are highly effective chelators for hard metal ions. mdpi.comkcl.ac.uk Their coordination ability stems from the presence of at least two donor atoms, typically the deprotonated hydroxyl oxygen and the pyridine (B92270) ring nitrogen, which form a stable five- or six-membered chelate ring with a metal ion. researchgate.net
Key properties of hydroxypyridine ligands include:
Acidity (pKa): The pKa value of the hydroxyl group is crucial. Deprotonation is necessary for coordination via the anionic oxygen atom, which forms a strong bond with the metal center. researchgate.netkcl.ac.uk The pKa values for 3-hydroxypyridin-4-ones, for example, are in a range that allows for the formation of stable iron complexes at physiological pH. kcl.ac.uk
Bidentate and Polydentate Nature: While simple 3-hydroxypyridine can act as a bidentate ligand, derivatives can be designed to be polydentate, incorporating multiple chelating units. researchgate.netmdpi.com This increases the stability of the resulting metal complexes due to the chelate effect. For example, octadentate ligands comprising four N-methyl-3-hydroxy-pyridine-2-one units have been developed for strong metal binding. nih.gov
Donor Atoms: The primary donor sites are the hard phenolate (B1203915) oxygen and the borderline nitrogen atom of the pyridine ring. researchgate.net This combination makes them particularly suitable for binding hard or borderline Lewis acids like Fe(III), Al(III), and Zn(II). mdpi.comrsc.org Some derivatives, like 3-hydroxypyridine-thiones, introduce a soft sulfur donor atom, creating mixed O,S donor ligands that also coordinate effectively with transition metals. rsc.org
Pi-acceptor Capability: The pyridine ring itself is a weak π-acceptor, which can influence the electronic properties of the metal center. wikipedia.org
These properties make hydroxypyridinones a superior class of bidentate ligands for scavenging iron under biological conditions compared to other chelators like catechols or α-hydroxycarboxylates. kcl.ac.uk
Structural Elucidation of Coordination Compounds
Determining the precise three-dimensional structure of these metal complexes is essential for understanding their properties and reactivity. X-ray crystallography and various spectroscopic methods are the primary tools used for structural elucidation.
Studies on Fe(III), Ga(III), and Al(III) complexes with 1-ethyl-3-hydroxy-2-methylpyridin-4-one have revealed isomorphous crystal structures where the metal ion is coordinated by three bidentate ligands, resulting in an octahedral geometry. rsc.org Similarly, the crystal structures of Zn(II) and Fe(III) complexes with N-derivatized 3-hydroxy-4-pyridiones, such as Zn(1)₂ and Fe(1)₃ (where 1 = 3-hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone), have been analyzed, confirming the expected coordination geometries. nih.gov In a more complex example, X-ray analysis of an Fe(III) complex with an octadentate hydroxypyridinone ligand revealed a dinuclear 2:2 metal-to-chelator structure in the solid state. nih.gov
These crystallographic studies confirm that the deprotonated hydroxyl oxygen and the pyridine nitrogen are typically the coordinating atoms. The geometry around the metal ion is dictated by its electronic configuration and the stoichiometry of the complex. For instance, magnetic moment values for Cu(II), Fe(II), Mn(II), and Zn(II) complexes of a Schiff base derivative of 3-hydroxypyridine suggested an octahedral geometry. jocpr.com
Spectroscopic techniques provide valuable information about the coordination environment of the metal ion, complementing the data from X-ray crystallography.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A key indicator of complexation is the disappearance or significant shift of the O-H stretching vibration (ν(OH)), which is typically observed around 3250 cm⁻¹ in the free ligand. researchgate.net This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. researchgate.net Furthermore, shifts in the C=N and C=C stretching vibrations of the pyridine ring suggest the involvement of the ring nitrogen in coordination. ekb.eg The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination. researchgate.net
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and the geometry of the coordination sphere. The spectra of the complexes typically show shifts in the ligand-based π→π* and n→π* transition bands compared to the free ligand. More importantly, the appearance of new, often weaker, bands in the visible region can be attributed to d-d electronic transitions of the metal ion (for transition metals with d-electrons) or to ligand-to-metal charge transfer (LMCT) bands. For example, the visible spectroscopic analysis of 3-hydroxypyridine-2(1H)-thione complexes was used to confirm the formation of stable 3:1 Fe(III) species. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II) (d⁹), Mn(II) (d⁵), and high-spin Fe(III) (d⁵). The EPR spectrum provides detailed information about the oxidation state, the electronic ground state, and the symmetry of the metal ion's environment. The g-values and hyperfine coupling constants obtained from EPR spectra are sensitive to the nature of the donor atoms and the coordination geometry. For instance, EPR studies on mononuclear Pd(I) complexes, which are also paramagnetic, were used to confirm the +1 oxidation state and to understand the localization of the unpaired electron. illinois.edu
| Technique | Observation | Inference | Reference |
|---|---|---|---|
| Infrared (IR) | Disappearance of ν(OH) band (~3250 cm⁻¹) | Deprotonation of hydroxyl group and M-O bond formation | researchgate.net |
| Infrared (IR) | Appearance of new bands (~470-500 cm⁻¹) | Formation of M-N and M-O bonds | researchgate.net |
| UV-Visible | Shift in ligand bands and appearance of new bands in visible region | Coordination and d-d or LMCT transitions | nih.gov |
| EPR | Characteristic g-values and hyperfine splitting | Information on oxidation state, electronic structure, and geometry of paramagnetic metal centers | illinois.edu |
Investigating Coordination Mechanisms and Stability
The thermodynamic stability of metal complexes is a critical parameter, indicating the strength of the metal-ligand interaction. For hydroxypyridine derivatives, stability is often quantified by the formation or stability constant (log β). High stability constants are indicative of a strong affinity between the ligand and the metal ion.
The stability of these complexes is influenced by several factors:
Ligand Basicity: Generally, a higher basicity (higher pKa) of the ligand's donor groups leads to the formation of more stable metal complexes. mdpi.com
Chelate Effect: Polydentate ligands form more stable complexes than their monodentate counterparts due to the entropically favorable chelate effect.
Metal Ion Properties: The nature of the metal ion, including its charge, size, and electronic configuration (HSAB principle), plays a significant role. Hard acids like Fe(III) and Al(III) form very stable complexes with the hard oxygen donor of hydroxypyridinones. mdpi.comrsc.org
Competition reactions are often used to determine stability constants. For example, the stability constant for an Fe(III) complex with 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione was estimated to be logβ₃ = 36.7 by measuring its competitive reaction with EDTA. nih.gov Similarly, an octadentate hydroxypyridinone ligand showed a very high stability constant with Th(IV) (log β₁₁₀ = 41.7), significantly greater than that with Fe(III) (log β₁₁₀ = 26.9), highlighting its selectivity. nih.gov These high thermodynamic stabilities underscore the efficacy of hydroxypyridine derivatives as potent metal chelators. kcl.ac.uk
Protonation Constants and pH-Dependent Coordination Behavior
The coordination behavior of 3-hydroxypyridine derivatives is intrinsically linked to the pH of the medium. The ligand possesses two potential sites for protonation/deprotonation: the pyridine nitrogen and the hydroxyl group. The protonation state dictates the ligand's charge and the availability of its donor atoms, thereby influencing its ability to coordinate with metal ions. rsc.org
The equilibrium between the protonated and deprotonated forms is characterized by the ligand's protonation constants (pKa values). In Fe(III) complexes featuring a pentadentate ligand with hydroxypyridine pendants, a pKa value of approximately 5.2 has been assigned to the protonation of the pyridine nitrogen moiety. nih.gov The deprotonation of the hydroxyl group typically occurs at a different pH, and this separation of pKa values allows for pH-tuned coordination. For instance, in certain rhenium complexes incorporating hydroxypyridine ligands, the ground-state pKa values are observed to be near 7.0. researchgate.netnih.gov
| Complex/Ligand System | Assigned Group | pKa (log K) | Reference |
|---|---|---|---|
| Fe(III) Complex (Fe(L2)) | Pyridine Nitrogen | 5.2 | nih.gov |
| Rhenium Tricarbonyl Complexes | Hydroxyl Group (Ground-State) | ~7.0 | researchgate.netnih.gov |
| Fe(III) Complex (Fe(L2)) | Bound Water Ligand | 7.2 | nih.gov |
| Fe(III) Complex (Fe(L3)) | Bound Water Ligand | 7.5 | nih.gov |
Ligand Exchange and Kinetic Inertness Studies
The stability of a metal complex is described by both thermodynamic (stability constants) and kinetic (lability or inertness) parameters. Kinetic inertness refers to the rate at which ligands in the coordination sphere are exchanged with other ligands in the solution. This property is crucial for applications where the complex must remain intact over time.
Complexes of 3-hydroxypyridine derivatives can exhibit a wide range of kinetic stabilities. For example, certain Fe(III) complexes containing hydroxypyridine groups have been shown to be kinetically inert for several hours in carbonate phosphate (B84403) buffer. nih.gov However, this inertness is not absolute, as these same complexes are capable of transferring their iron to the biological iron-transport protein transferrin, indicating a pathway for ligand exchange under specific conditions. nih.gov
The rate of ligand exchange is also influenced by the nature of the metal ion. For the aforementioned lanthanide macrocyclic complexes, the kinetic inertness is dependent on the size of the metal ion, with the Eu(III) complex being nearly three orders of magnitude more inert than the La(III) complex. nih.gov Studies on iridium complexes used in Signal Amplification By Reversible Exchange (SABRE) experiments, which involve pyridine-type ligands, have elucidated the dissociative mechanisms that govern ligand exchange rates. uni-kiel.denih.gov These studies provide valuable models for understanding the factors that control the lifetime of the metal-ligand bond.
| Metal Ion | Ligand System | Kinetic Behavior | Key Findings | Reference |
|---|---|---|---|---|
| Fe(III) | Pentadentate Triamine with Hydroxypyridine Pendants | Kinetically Inert | Stable in buffer for hours, but transfers iron to transferrin. | nih.gov |
| Ln(III) (e.g., La, Eu) | Pyridine-Rigidified Hexaazamacrocycle (H4pyta) | Extraordinarily Inert | 10²–10⁴ times more inert than Ln(III)–DOTA complexes. Inertness depends on metal ion size. | researchgate.netrsc.orgnih.gov |
Role of Inner-Sphere Water Ligands in Metal Complexes
In the context of 3-hydroxypyridine derivatives, the denticity of the primary ligand determines the availability of coordination sites for water. For instance, when Fe(III) is complexed with a pentadentate ligand framework that includes hydroxypyridine donors, the metal center is six-coordinate, with the sixth site being occupied by an inner-sphere water molecule. nih.gov
This coordinated water molecule is not merely a placeholder; it is an active part of the complex's chemistry. It can undergo deprotonation, acting as a Brønsted acid. The pKa for the deprotonation of the bound water in these Fe(III)-hydroxypyridine complexes has been determined through pH potentiometric titrations to be between 7.2 and 7.5. nih.gov This process, which converts the neutral aqua ligand (-OH2) to a negatively charged hydroxo ligand (-OH), is often accompanied by a change in the electronic absorption spectrum of the complex. nih.gov
The exchange rate of this inner-sphere water ligand with bulk water is another crucial parameter. Variable-temperature 17O NMR spectroscopy has shown that for the Fe(III) complexes Fe(L2) and Fe(L3), the inner-sphere water ligand does not exchange rapidly on the NMR timescale at physiological pH (6.0 to 7.4). nih.gov The exchange of protons from the bound water, however, can still contribute significantly to the pH-dependent proton relaxivity profiles observed for these complexes, which is a key consideration in the design of MRI contrast agents. nih.gov
Vii. Conclusion and Future Research Directions
Integration of Multidisciplinary Research Findings on 3-Hydroxypyridine (B118123) Sulfate (B86663)
The scientific understanding of 3-Hydroxypyridine sulfate, an arylsulfate compound, is currently being assembled from insights across multiple disciplines, primarily metabolomics, analytical chemistry, and biochemistry. hmdb.ca Integration of findings from these fields provides a more holistic view of the compound's significance. In metabolomics, this compound has been identified as a human metabolite, with studies suggesting it may be a potential urinary biomarker for the consumption of whole grains. mimedb.org Its presence has been noted in various human and animal studies investigating a range of conditions, highlighting its relevance in systemic metabolism. metabolomicsworkbench.org
From a biochemical and microbiological perspective, while direct enzymatic studies on this compound are limited, research into its precursor, 3-hydroxypyridine (3HP), offers valuable context. nih.gov 3HP is a known building block for various bioactive compounds and its catabolism by microorganisms is an active area of investigation. nih.gov This suggests that the origin of this compound in humans could be linked to the metabolic activity of the gut microbiome on dietary precursors. The broader field of medicinal chemistry has extensively documented the diverse biological activities of various pyridine (B92270) derivatives, which provides a rationale for investigating the potential, though currently unknown, bioactivity of this compound itself. doaj.orgresearchgate.netnih.gov
Table 1: Summary of Integrated Research Findings on this compound
| Research Field | Key Findings | Implications and Synergies |
|---|---|---|
| Metabolomics | Identified as a human metabolite and a potential biomarker for whole grain intake. mimedb.org Detected in various biological samples across multiple studies. metabolomicsworkbench.org | Connects the compound to human diet and physiology, providing targets for nutritional and clinical research. |
| Analytical Chemistry | Development of UPLC-MS methods for separation from isomers. diva-portal.org Synthesis of chemical standards for structural validation. diva-portal.org Characterization of MS/MS fragmentation patterns. nih.gov | Provides the essential tools for accurate detection and quantification, underpinning the reliability of all metabolomics findings. |
| Biochemistry & Microbiology | Microbial degradation pathways of the precursor, 3-hydroxypyridine, are being elucidated. nih.gov Broader class of pyridine derivatives exhibits diverse biological activities. researchgate.netnih.gov | Suggests a potential role of the gut microbiome in the compound's formation and raises questions about its own, as yet unstudied, biological functions. |
Unexplored Research Avenues and Methodological Advancements in the Field
Despite progress, significant gaps remain in the knowledge of this compound, presenting numerous opportunities for future research. A primary unexplored avenue is the definitive elucidation of its metabolic pathway in humans. While a link to the gut microbiome and dietary precursors is hypothesized, the specific bacterial species, enzymatic reactions, and host factors involved in its formation and excretion are unknown. Validating its role as a biomarker for whole grain intake requires larger, controlled dietary intervention studies to establish a robust dose-response relationship and assess its specificity and sensitivity. mimedb.org Furthermore, its functional significance remains a critical question; it is currently unclear whether this compound is an inert detoxification product or possesses intrinsic biological activity that could influence physiological pathways.
Future progress will be propelled by key methodological advancements. The development of novel analytical methods with even greater sensitivity and higher throughput will be essential for detecting the compound in a wider array of biological tissues and fluids at lower concentrations. A crucial area for advancement is the creation of robust, isomer-specific quantification methods that can reliably measure this compound independently of its isomers, as these different forms may have distinct metabolic origins and biological roles. diva-portal.org The application of stable isotope labeling, where precursors like 3-hydroxypyridine are labeled and traced through a biological system, represents a powerful strategy to definitively map its metabolic fate. Finally, integrating quantitative metabolomics data with systems biology and computational modeling could help predict the compound's network interactions and prioritize hypotheses regarding its functional role in human health.
Table 2: Proposed Future Research Directions for this compound
| Research Area | Specific Objective | Potential Methodology | Expected Outcome |
|---|---|---|---|
| Metabolic Pathway Analysis | Identify the specific enzymatic steps and microbial origins of the compound. | Stable isotope tracing studies; in vitro fermentation with human gut microbiota. | A clear map of the biosynthesis and metabolism of this compound. |
| Biomarker Validation | Confirm the quantitative relationship between whole grain intake and urinary excretion. | Controlled human dietary intervention studies with large cohorts. | Validation (or refutation) of its utility as a reliable dietary biomarker. |
| Functional Biology | Determine if the compound has any intrinsic biological or signaling activity. | In vitro cell-based assays; receptor binding studies; animal model studies. | Understanding of whether the molecule is an inert metabolite or a bioactive compound. |
| Advanced Analytics | Improve detection limits and achieve baseline separation and quantification of isomers. | Development of new chromatographic techniques and mass spectrometry methods. | More accurate and reliable quantification in diverse and complex biological samples. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying 3-hydroxypyridine sulfate in biological samples?
- Methodological Answer : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) is widely used due to its high sensitivity and specificity. For identification, compare experimental MS/MS spectra with reference libraries (e.g., MassBank) and validate retention times using standards. Isotopic fit filters and mass accuracy (<5 ppm) are critical to reduce false positives. Confirmatory analyses should include spiked samples and recovery tests .
Q. How can researchers synthesize and characterize metal complexes involving this compound?
- Methodological Answer : React 3-hydroxypyridine with metal carboxylates (e.g., ruthenium acetate) under reflux conditions. Characterize products using IR spectroscopy (to confirm ligand coordination), elemental analysis (for stoichiometry), and single-crystal X-ray diffraction (to determine crystal symmetry, e.g., monoclinic or orthorhombic systems). Distorted octahedral geometries are common in such complexes .
Q. What enzymatic pathways are involved in the metabolism of this compound?
- Methodological Answer : In Ensifer adhaerens, a four-component dehydrogenase (HpdA1A2A3A4) hydroxylates 3-hydroxypyridine to 2,5-dihydroxypyridine. The HpdA3 subunit contains an SRPBCC ligand-binding domain critical for catalysis. To study this pathway, use gene knockout models and monitor metabolite profiles via LC-MS .
Advanced Research Questions
Q. How can the tautomeric equilibrium of this compound in aqueous solutions be experimentally resolved?
- Methodological Answer : Resonant inelastic X-ray scattering (RIXS) at synchrotron facilities (e.g., BESSY II) provides element-specific and site-selective insights into tautomeric mixtures. For 3-hydroxypyridine, apply RIXS to distinguish keto-enol equilibria by analyzing spectral fingerprints of individual tautomers. Theoretical computational models (e.g., DFT) should complement experimental data .
Q. What experimental strategies are effective in evaluating the therapeutic potential of 3-hydroxypyridine derivatives in disease models?
- Methodological Answer : In models of acute pancreatitis or retinal ischemia, administer derivatives (e.g., β-hydroxynicotinoylhydrazon or ethoxydol) and assess biomarkers such as erythrocyte membrane protein composition (via SDS-PAGE), lipid peroxidation products (via TBARS assay), and antioxidant enzyme activity (e.g., catalase and superoxide dismutase). Dose-response studies and comparative efficacy analyses (e.g., vs. mexidol) are essential .
Q. How can researchers resolve contradictions in data on the efficacy of 3-hydroxypyridine derivatives across studies?
- Methodological Answer : Discrepancies (e.g., variable correction of erythrocyte disorders by derivatives) may arise from differences in experimental conditions (e.g., ethanol intoxication duration or dosage regimens). Conduct meta-analyses with standardized protocols, control for confounding variables (e.g., membrane sorption capacity), and use multivariate statistics to isolate compound-specific effects .
Q. What methodologies validate this compound as a urinary biomarker for dietary or metabolic studies?
- Methodological Answer : Use untargeted metabolomics with correlation analyses (e.g., pairwise metabolite correlations) to link this compound levels to specific dietary interventions (e.g., whole grain intake). Validate via cohort studies with repeated measures and adjust for covariates (e.g., renal function). WoAC (Wisdom of Artificial Crowds) algorithms can prioritize robust biomarkers in noisy datasets .
Methodological Considerations for Experimental Design
- Purity Assessment : For synthetic batches, employ titration, UV-Vis spectroscopy, and chromatographic methods (e.g., HPLC with diode-array detection) to verify purity. Cross-reference with reagent specifications from pharmacopeial standards (e.g., USP-NF) .
- Structural Confirmation : Combine FT-IR, Raman spectroscopy, and thermal gravimetric analysis (TGA) to confirm functional groups and thermal stability in metal complexes. Magnetic susceptibility measurements (e.g., SQUID) and EPR spectroscopy are critical for studying paramagnetic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
